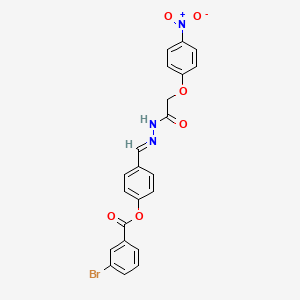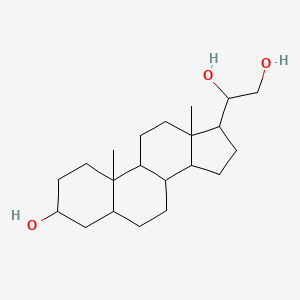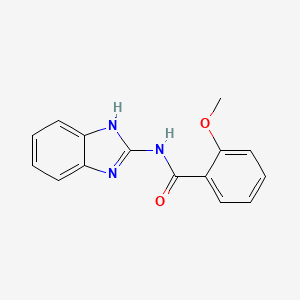
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, chlorine, and phenyl groups in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenol ring.
Schiff Base Formation: Reaction of 3-chloro-2-methyl-aniline with a suitable aldehyde to form the imine (Schiff base).
Coupling Reaction: Coupling of the brominated phenol with the Schiff base under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the imine group.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a range of halogenated derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its halogenated structure.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-((2-chloro-phenylimino)-methyl)-phenol
- 2,4-Dibromo-6-((4-chloro-2-methyl-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol lies in its specific halogenation pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H10Br2ClNO |
|---|---|
Poids moléculaire |
403.49 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO/c1-8-12(17)3-2-4-13(8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,1H3 |
Clé InChI |
ISOXAQLFOKUISJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





